3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo-
Description
3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- is a heterocyclic compound featuring a quinoline backbone substituted with a nitrile group at position 3, a nitro group at position 6, a methylthio (-SMe) moiety at position 8, and an oxo group at position 4 within the 1,4-dihydroquinoline framework. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. Such derivatives are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities due to the quinoline core’s prevalence in bioactive molecules .
Structure
3D Structure
Properties
Molecular Formula |
C11H7N3O3S |
|---|---|
Molecular Weight |
261.26 g/mol |
IUPAC Name |
8-methylsulfanyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O3S/c1-18-9-3-7(14(16)17)2-8-10(9)13-5-6(4-12)11(8)15/h2-3,5H,1H3,(H,13,15) |
InChI Key |
OGWODMNBJXPPDU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
- The quinoline core can be synthesized through various methods such as Skraup synthesis or Friedländer synthesis. These methods involve cyclization reactions using precursors like aniline derivatives and aldehydes or ketones.
Introduction of Functional Groups :
- Carbonitrile Group : The nitrile group is introduced via cyanation reactions, often using reagents like potassium cyanide or trimethylsilyl cyanide.
- Nitro Group : Nitration is performed using nitric acid or a nitrating mixture (e.g., sulfuric acid and nitric acid) under controlled temperature conditions.
- Methylthio Group : The methylthio substituent is typically added using methylthiolating agents such as methyl iodide in the presence of a base like sodium hydride.
Reaction Conditions
- Solvents: Common solvents include dimethylformamide (DMF), acetonitrile, or ethanol.
- Catalysts: Acidic or basic catalysts are used depending on the step (e.g., sulfuric acid for nitration).
- Temperature: Reaction temperatures vary but are typically maintained between 0°C to 100°C for optimal results.
Industrial Production Methods
In industrial settings, large-scale synthesis involves automated equipment to ensure precise control over reaction parameters.
Process Details
- Continuous flow reactors are employed for efficient heat and mass transfer.
- Purification techniques such as crystallization or chromatography are used to isolate the product with high purity.
Representative Synthetic Route
Below is a representative synthetic route for this compound:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Quinoline ring formation | Aniline derivative + aldehyde/ketone | Quinoline core |
| 2 | Cyanation | Potassium cyanide + DMF | Quinolinecarbonitrile |
| 3 | Nitration | Nitric acid + sulfuric acid | Nitroquinolinecarbonitrile |
| 4 | Methylthiolation | Methyl iodide + NaH | Final compound |
Challenges in Synthesis
Several challenges are associated with the synthesis:
- Sensitivity of functional groups to harsh conditions (e.g., nitration may degrade other groups).
- Optimization of reaction parameters to minimize side reactions.
- Purification difficulties due to closely related by-products.
Research Findings
Recent studies highlight advancements in synthetic methodologies:
- Use of green chemistry approaches to reduce environmental impact.
- Improved catalysts for selective functional group introduction.
- Enhanced purification techniques such as preparative HPLC for better yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbonitrile group (-CN) at position 3 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Acidic Hydrolysis :
Reacting with concentrated HCl (6M) at 80–100°C for 8–12 hours converts the nitrile to a carboxylic acid (-COOH). -
Basic Hydrolysis :
Treatment with NaOH (2M) at 60°C for 6 hours produces a carboxylate salt (-COO⁻Na⁺).
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 80–100°C, 8–12 hrs | 3-Carboxyquinoline derivative | 75–85% | |
| Basic hydrolysis | 2M NaOH, 60°C, 6 hrs | Sodium carboxylate derivative | 65–70% |
Nucleophilic Substitution at the Nitro Group
The nitro (-NO₂) group at position 6 participates in nucleophilic aromatic substitution (NAS) under reducing conditions.
-
Ammonia Substitution :
Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C replaces -NO₂ with -NH₂ . -
Thiol Substitution :
Reaction with sodium hydrosulfide (NaSH) in DMF at 120°C replaces -NO₂ with -SH .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50°C, 6 hrs | 6-Aminoquinoline derivative | 80–90% | |
| NaSH, DMF | 120°C, 24 hrs | 6-Mercaptoquinoline derivative | 60–65% |
Methylthio Group Reactivity
The methylthio (-SMe) group at position 8 undergoes oxidation or alkylation:
-
Oxidation to Sulfone :
Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane (DCM) at 25°C converts -SMe to -SO₂Me. -
Alkylation :
Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ in acetone yields -S⁺(Me)₂ derivatives .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation (mCPBA) | DCM, 25°C, 12 hrs | 8-Sulfonylquinoline derivative | 85–90% | |
| Alkylation (CH₃I) | K₂CO₃, acetone, reflux, 4 hrs | 8-Dimethylsulfonium derivative | 70–75% |
Cyclization Reactions
The oxo group at position 4 facilitates cyclization with diethyl oxalate under basic conditions to form fused heterocycles.
-
Example Pathway :
Heating with diethyl oxalate and sodium ethoxide in ethanol at reflux (80°C) for 3 hours produces a tricyclic lactone .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diethyl oxalate | NaOEt, EtOH, reflux, 3 hrs | Tricyclic lactone | 75–80% |
Reduction of the Quinoline Core
Catalytic hydrogenation reduces the aromatic quinoline ring to a tetrahydroquinoline structure.
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Raney Ni | H₂, MeOH, 25°C, 12 hrs | Tetrahydroquinoline derivative | 90–95% |
Nitro Group Reduction
Selective reduction of the nitro group to an amine without affecting other functionalities:
-
Fe/HCl Reduction :
Iron powder in HCl (6M) at 70°C for 4 hours yields a 6-aminoderivative.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fe, HCl | 70°C, 4 hrs | 6-Aminoquinoline derivative | 85–90% |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to quinoline derivatives. For instance, studies have demonstrated that quinoline-based compounds exhibit significant antibacterial and antifungal activities against various pathogens. The presence of electron-withdrawing groups in the structure enhances these properties, making them potential candidates for developing new antimicrobial agents .
Antitubercular Agents
Recent investigations have focused on the synthesis of quinoline derivatives as antitubercular agents. These compounds target specific enzymes involved in the metabolism of Mycobacterium tuberculosis. The incorporation of different substituents on the quinoline core has been shown to improve inhibitory activity against this pathogen .
Anticancer Properties
The anticancer potential of quinoline derivatives has also been explored. Various synthesized compounds have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
Chemical Synthesis and Material Science
Synthesis Techniques
The synthesis of 3-Quinolinecarbonitrile derivatives often employs methods such as cyclization reactions and functional group modifications. These techniques allow for the introduction of various substituents that can enhance biological activity or alter physical properties for material applications .
Polymer Chemistry
Quinoline derivatives are being investigated for their potential use in polymer chemistry, particularly in developing novel materials with enhanced thermal and mechanical properties. Their unique structural characteristics can lead to innovations in creating smart materials with applications in electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
Key structural variations among analogous quinoline derivatives include:
- Position 8 : The methylthio group (-SMe) in the target compound is less polar than the methylsulfinyl (-S(O)Me) substituent in its analog, impacting lipophilicity and metabolic stability .
- Position 4 : The oxo group (=O) is common across analogs, but Compound 47 features a thioxo (=S) group, which may enhance π-π stacking interactions .
Physical and Chemical Properties
- Solubility : The target compound’s nitrile and nitro groups likely reduce water solubility compared to carboxamide-containing analogs. Methylsulfinyl derivatives exhibit higher polarity, improving aqueous solubility .
- Stability : The nitro group may render the compound susceptible to reduction under acidic or reductive conditions, a common trait in nitroaromatics .
Biological Activity
3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 224.25 g/mol. Its structure features a quinoline ring system with various functional groups that contribute to its biological activity.
Research indicates that 3-quinolinecarbonitrile derivatives exhibit various mechanisms of action, primarily through the inhibition of protein kinases. These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.
Key Mechanisms:
- Protein Kinase Inhibition : The compound has been identified as a potent inhibitor of several protein kinases, which are critical targets in cancer therapy .
- Antineoplastic Activity : It demonstrates significant antitumor properties, particularly against lung and colon cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 3-quinolinecarbonitrile:
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 5.2 | Protein Kinase Inhibition |
| Antitumor | HCT116 (Colon Cancer) | 4.7 | Apoptosis Induction |
| Anti-inflammatory | RAW 264.7 | 10.0 | NF-kB Pathway Modulation |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer Cells :
- Colon Cancer Model :
- Inflammation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
